molecular formula C6CrO6 B082506 Chromium(0) hexacarbonyl CAS No. 13007-92-6

Chromium(0) hexacarbonyl

Cat. No.: B082506
CAS No.: 13007-92-6
M. Wt: 220.06 g/mol
InChI Key: KOTQLLUQLXWWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromium(0) hexacarbonyl, also known as hexacarbonylchromium, is an organometallic compound with the formula Cr(CO)6. It is a homoleptic complex, meaning all the ligands are identical. This compound is a colorless crystalline solid that is air-stable and has a high vapor pressure. This compound is notable for its octahedral coordination geometry and its role in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

Chromium carbonyl, also known as chromium hexacarbonyl, primarily targets alcohols , converting them into carbonyl compounds or more highly oxidized products . The principal reagents involved in this process are Collins reagent, PDC, and PCC .

Mode of Action

The interaction of chromium carbonyl with its targets involves the formation of chromate esters . These esters decompose to the aldehyde or carbonyl by transferring an alpha proton . Large kinetic isotope effects are observed in these reactions .

Biochemical Pathways

The biochemical pathways affected by chromium carbonyl primarily involve the oxidation of alcohols to form carbonyl compounds . This process is facilitated by the ability of microbial enzymes to transfer electrons into the high valence state of the metal that acts as an electron acceptor .

Pharmacokinetics

This could lead to the accumulation of chromium in vivo .

Result of Action

The molecular and cellular effects of chromium carbonyl’s action primarily involve the conversion of alcohols to carbonyl compounds or more highly oxidized products . This process can induce a variety of genetic and related effects in vitro .

Action Environment

The action of chromium carbonyl can be influenced by environmental factors. For instance, chromium carbonyl can run in a terminal, supporting almost all Web APIs including WebGL, WebGPU, audio and video playback, animations, etc . It’s snappy, starts in less than a second, runs at 60 FPS, and idles at 0% CPU usage .

Biochemical Analysis

. It is a homoleptic complex, meaning all its ligands are identical. This compound is notable for its stability and volatility, making it a subject of interest in various biochemical and industrial applications.

Biochemical Properties

Chromium carbonyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between chromium carbonyl and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins . These interactions are typically characterized by the binding of chromium carbonyl to the active sites of the enzymes, altering their activity and potentially leading to the formation of adducts that can affect cellular function.

Cellular Effects

Chromium carbonyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Additionally, chromium carbonyl can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, chromium carbonyl exerts its effects through several mechanisms. One primary mechanism involves the binding of chromium carbonyl to biomolecules, such as proteins and DNA. This binding can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes . Chromium carbonyl can also generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids . These molecular interactions and the resulting oxidative stress are key factors in the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chromium carbonyl can change over time due to its stability and degradation properties. Chromium carbonyl is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term exposure to chromium carbonyl in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular function. These long-term effects are important for understanding the potential risks associated with prolonged exposure to this compound.

Dosage Effects in Animal Models

The effects of chromium carbonyl vary with different dosages in animal models. At low doses, chromium carbonyl may have minimal impact on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. At high doses, chromium carbonyl can cause severe oxidative damage, inflammation, and even cell death. These toxic effects highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

Chromium carbonyl is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit the activity of key metabolic enzymes, such as those involved in the citric acid cycle and oxidative phosphorylation . This inhibition can lead to reduced energy production and altered metabolic flux, affecting the overall metabolic state of the cell. Additionally, chromium carbonyl can influence the levels of various metabolites, further impacting cellular metabolism.

Transport and Distribution

Within cells and tissues, chromium carbonyl is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Once inside cells, chromium carbonyl can localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its biochemical effects. The distribution of chromium carbonyl within tissues and cells is crucial for understanding its overall impact on biological systems.

Subcellular Localization

Chromium carbonyl’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Additionally, chromium carbonyl can accumulate in the nucleus, where it can interact with DNA and nuclear proteins, potentially leading to genotoxic effects. Understanding the subcellular localization of chromium carbonyl is essential for elucidating its mechanisms of action and potential risks.

Chemical Reactions Analysis

Chromium(0) hexacarbonyl undergoes various types of chemical reactions, including:

Common reagents used in these reactions include THF, phosphines, and amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Chromium(0) hexacarbonyl can be compared with other similar metal carbonyl compounds, such as:

This compound is unique due to its specific reactivity and stability, which make it useful in a variety of chemical and industrial applications.

Properties

CAS No.

13007-92-6

Molecular Formula

C6CrO6

Molecular Weight

220.06 g/mol

IUPAC Name

carbon monoxide;chromium

InChI

InChI=1S/6CO.Cr/c6*1-2;

InChI Key

KOTQLLUQLXWWDK-UHFFFAOYSA-N

SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

boiling_point

410 °F at 760 mm Hg (violent decomposition) (NTP, 1992)

density

1.77 at 64 °F (NTP, 1992)

melting_point

230 °F (decomposes) (NTP, 1992)

Key on ui other cas no.

13007-92-6

physical_description

Chromium carbonyl appears as white crystalline or granular solid. Sublimes at room temperature. Burns with a luminous flame. (NTP, 1992)

Pictograms

Acute Toxic

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

chromium carbonyl
chromium hexacarbonyl

vapor_pressure

1 mm Hg at 97 °F ;  760 mm Hg at 304° F (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The promoters or rate enhancers added to the palladium catalyst are group VIB cabonyls. Such carbonyls are, for example, chromium hexacarbonyl, molybdenum hexacarbonyl and tungsten hexacarbonyl. The carbonyl promoter can be added to the reaction mixture or formed in situ. The chromium carbonyl gives greater catalyst enhancement than either molybdenum or tungsten. The amount of group VIB carbonyl added is from about 0.05 weight percent to 10 weight percent based on the weight of palladium used as the catalyst.
Name
chromium hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tungsten hexacarbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
chromium carbonyl
Name
molybdenum
Name
tungsten
Customer
Q & A

ANone: Chromium hexacarbonyl is represented by the molecular formula Cr(CO)6 and has a molecular weight of 220.05 g/mol.

A: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are frequently employed for the characterization of Chromium carbonyl complexes. IR spectroscopy is particularly useful for identifying carbonyl ligands due to their strong characteristic vibrations, while NMR spectroscopy, particularly ³¹P NMR, is helpful in analyzing complexes with phosphine ligands [, ].

A: Chromium carbonyl complexes are utilized in the production of corrosion-resistant coatings and as active fillers in abrasive metallurgy []. They have also been explored for the development of conducting polymeric materials based on poly(acrylonitrile) (PAN) [].

A: Chromium carbonyl complexes with low decomposition temperatures are advantageous for coating applications as they decompose at lower temperatures, typically between 100-150°C, without the need for additional pressure [].

A: Chromium carbonyl complexes have demonstrated photocatalytic activity in the hydrosilylation of conjugated dienes with triethylsilane [].

ANone: DFT calculations have been instrumental in investigating various aspects of Chromium carbonyl complexes, including:

  • Structural Characterization: Determining the lowest energy structures and bonding characteristics of binuclear chromium carbonyls like Cr2(CO)11, Cr2(CO)8, and those containing thiocarbonyl ligands [, , ].
  • Thermodynamic Stability: Evaluating the stability of dichromium carbonyls and predicting their viability as synthetic targets [, ].
  • Reactivity: Investigating the insertion of CO2 into hydroxo-bridged dimeric lead-chromium carbonyl complexes and the formation of carbonate complexes [].

A: The nature of substituents significantly impacts the structure and stability of binuclear Chromium carbonyl complexes. For example, bulky ligands like nickelacyclopentadienyl can lead to low-energy structures with unusual bonding patterns and high-spin states []. In contrast, smaller ligands like methylaminobis(difluorophosphine) can promote chromium-chromium bonding and the formation of four-electron donor bridging carbonyl groups [].

A: The stability of Chromium carbonyl complexes is influenced by the solvent. Some complexes exhibit greater stability in specific solvents, while others undergo transformations or decomposition [, ].

A: Chromium carbonyl compounds, particularly Chromium hexacarbonyl, are known to be carcinogenic []. Extreme caution should be exercised while handling these compounds. Appropriate personal protective equipment, including gloves and respirators, should be worn, and all work should be conducted in well-ventilated areas.

A: Chromium hexacarbonyl has been identified as a carcinogen [].

A: Photometric investigations, including spectrum-line reversal techniques, are utilized to study the behavior of chromium additives in flames [].

A: The spectrum-line reversal technique has been historically employed to investigate the vibrational temperature of gases in shock tubes. Compounds like Sodium chloride, Sodium iodide, and Chromium carbonyl were commonly used to introduce metal atoms into the high-temperature gas for these studies [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.